Benzo(b)flroranthene, 9-fluoro-
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Overview
Description
Benzo(b)fluoranthene, 9-fluoro- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of organic compounds known for their multiple aromatic rings These compounds are often found as pollutants resulting from the incomplete combustion of organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(b)fluoranthene, 9-fluoro- can be synthesized through several methods. One common approach involves the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces small amounts of 9-phenylphenanthrene .
Industrial Production Methods
Industrial production of Benzo(b)fluoranthene, 9-fluoro- typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)fluoranthene, 9-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in dichloromethane for bromination; nitrogen dioxide in dichloromethane for nitration.
Major Products
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: 1-bromobenzo(b)fluoranthene and 1-nitrobenzo(b)fluoranthene.
Scientific Research Applications
Benzo(b)fluoranthene, 9-fluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its mutagenic and clastogenic effects in various biological systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Benzo(b)fluoranthene, 9-fluoro- involves its interaction with cellular DNA, leading to mutations and chromosomal damage. This compound induces dose-dependent increases in mutation frequencies in bone marrow and liver tissues . The primary mutations include C:G>A:T, C:G>T:A, and C:G>G:C, indicating that its metabolites mainly target guanines and cytosines . These mutagenic effects are similar to those of benzo(a)pyrene, another well-studied PAH .
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)fluoranthene
- Benzo(j)fluoranthene
- Benzo(k)fluoranthene
- Rubicene
- Indenocorannulene
Uniqueness
Benzo(b)fluoranthene, 9-fluoro- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. For example, the presence of a fluorine atom can significantly alter its electronic properties, making it useful in applications such as OLEDs . Additionally, its mutagenic profile and interaction with DNA distinguish it from other similar PAHs .
Properties
CAS No. |
89883-23-8 |
---|---|
Molecular Formula |
C20H11F |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-19-10-4-7-14-16-9-3-8-15-12-5-1-2-6-13(12)18(20(15)16)11-17(14)19/h1-11H |
InChI Key |
DOZKKSUUOVKEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5C=CC=C(C5=CC2=C43)F |
Origin of Product |
United States |
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